Authored by: [Your Name/Gemini AI], Senior Application Scientist
Authored by: [Your Name/Gemini AI], Senior Application Scientist
An In-depth Technical Guide to (4-Amino-5-iodopyridin-3-yl)methanol: Synthesis, Characterization, and Handling of a Niche Pyridine Building Block
Abstract: This technical guide provides a comprehensive overview of (4-Amino-5-iodopyridin-3-yl)methanol, a functionalized pyridine derivative with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and documentation, this guide synthesizes information from structurally related analogs and potential precursors to provide a foundational resource for researchers. The guide covers essential identifiers, proposes a detailed synthetic protocol, outlines key safety and handling procedures, and discusses anticipated analytical characterization.
Introduction and Core Identifiers
(4-Amino-5-iodopyridin-3-yl)methanol is a substituted pyridine ring possessing an amino group, an iodine atom, and a hydroxymethyl group. This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the iodo group allows for further functionalization through various cross-coupling reactions, while the amino and hydroxymethyl groups provide sites for amide bond formation, esterification, or other derivatizations.
As of the latest literature and database review, a specific CAS number for (4-Amino-5-iodopyridin-3-yl)methanol has not been assigned, suggesting its status as a novel or infrequently synthesized compound. However, we can compile its core identifiers based on its chemical structure.
| Identifier | Value | Source |
| IUPAC Name | (4-Amino-5-iodopyridin-3-yl)methanol | Inferred |
| Molecular Formula | C₆H₇IN₂O | Calculated |
| Molecular Weight | 250.04 g/mol | Calculated |
| Canonical SMILES | C1=C(C(=CN=C1N)CO)I | Inferred |
| InChI Key | Inferred from structure | Inferred |
| CAS Number | Not Assigned |
For reference, several structurally similar or precursor molecules are well-documented:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (4-amino-5-bromopyridin-3-yl)methanol | 1806995-45-8 | C₆H₇BrN₂O | 203.04 g/mol |
| (4-Aminopyridin-3-yl)methanol | 138116-34-4 | C₆H₈N₂O | 124.14 g/mol [1][2][3][4][5] |
| 4-Amino-5-iodopyridine-3-carboxaldehyde | 902837-57-4 | C₆H₅IN₂O | 248.02 g/mol [6] |
| 4-amino-5-iodopyridine-3-carboxylic acid | 1823340-21-1 | C₆H₅IN₂O₂ | 264.02 g/mol [7] |
| (2-Amino-5-iodo-pyridin-3-yl)-methanol | 618107-90-7 | C₆H₇IN₂O | 250.04 g/mol [8] |
Proposed Synthesis and Experimental Protocol
The most direct and logical synthetic route to (4-Amino-5-iodopyridin-3-yl)methanol is through the reduction of its corresponding aldehyde, 4-Amino-5-iodopyridine-3-carboxaldehyde (CAS: 902837-57-4)[6]. This precursor is commercially available from suppliers such as Vibrant Pharma Inc.[6]. The reduction of an aldehyde to a primary alcohol is a standard and high-yielding transformation in organic synthesis.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of (4-Amino-5-iodopyridin-3-yl)methanol.
Detailed Experimental Protocol: Reduction of 4-Amino-5-iodopyridine-3-carboxaldehyde
Materials:
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4-Amino-5-iodopyridine-3-carboxaldehyde (1.0 eq)
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Sodium borohydride (NaBH₄) (1.5 eq)
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Methanol (MeOH), anhydrous
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Amino-5-iodopyridine-3-carboxaldehyde in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Stir the solution at room temperature until the solid is fully dissolved.
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Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
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Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
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Workup:
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Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.
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Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) solution.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers and wash with brine.
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Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (4-Amino-5-iodopyridin-3-yl)methanol.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, safety precautions should be based on structurally related and potentially more hazardous analogous compounds.
Hazard Assessment:
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Acute Toxicity: The parent compound, (4-Aminopyridin-3-yl)methanol, is classified as fatal if swallowed and toxic in contact with skin or if inhaled.[1] It is prudent to assume a similar or higher toxicity profile for the iodinated derivative.
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Skin and Eye Irritation: Related compounds are known to cause severe skin burns and eye damage.[1]
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Aquatic Toxicity: The non-iodinated analog is toxic to aquatic life with long-lasting effects.[1]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
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Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from strong oxidizing agents.
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Based on the stability of similar compounds, storage at 2-8°C in a dark place under an inert atmosphere is recommended.[1]
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized (4-Amino-5-iodopyridin-3-yl)methanol.
Expected Analytical Data:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amine protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (250.04 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the alcohol, and C-N and C-O stretching vibrations.
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Melting Point: A sharp melting point range will indicate the purity of the crystalline solid. For comparison, the melting point of 4-Amino-3-iodopyridine is 95-100 °C.
Potential Applications in Research and Development
The unique structural features of (4-Amino-5-iodopyridin-3-yl)methanol make it a promising scaffold for various applications:
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Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, GPCR modulators, and other biologically active molecules. The iodine atom can be utilized in Suzuki, Sonogashira, or other cross-coupling reactions to introduce further molecular diversity.
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Materials Science: Incorporation into polymers or organic frameworks to create materials with specific electronic or photophysical properties.
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Agrochemicals: As a precursor for the development of novel pesticides and herbicides.
Conclusion
While (4-Amino-5-iodopyridin-3-yl)methanol is not a widely cataloged chemical, its synthesis is readily achievable from its corresponding aldehyde. This guide provides a foundational framework for its preparation, handling, and characterization based on established chemical principles and data from closely related compounds. As with any novel substance, researchers should proceed with caution, employing robust analytical techniques to verify its structure and purity before further use.
References
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Amerigo Scientific. 4-Amino-3-iodopyridine (97%). [Link]
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PubChem. (4-Methylpyridin-3-yl)methanol | C7H9NO | CID 232487. [Link]
-
PubChem. 4-Iodopyridin-3-ol | C5H4INO | CID 22503581. [Link]
-
PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777. [Link]
-
PubChem. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. [Link]
Sources
- 1. (4-Aminopyridin-3-yl)methanol | 138116-34-4 [sigmaaldrich.com]
- 2. vibrantpharma.com [vibrantpharma.com]
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- 4. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]
- 5. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. vibrantpharma.com [vibrantpharma.com]
- 7. 4-amino-5-iodopyridine-3-carboxylic acid 95% | CAS: 1823340-21-1 | AChemBlock [achemblock.com]
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